molecular formula C8H13Cl2NO B14639260 2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- CAS No. 52774-41-1

2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro-

Cat. No.: B14639260
CAS No.: 52774-41-1
M. Wt: 210.10 g/mol
InChI Key: KLTHFCCRPUCBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the azepine family Azepines are seven-membered nitrogen-containing rings, which are of significant interest in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dichlorinated precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsaqueous or organic solvent, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvent, low to moderate temperature.

    Substitution: Sodium methoxide, potassium tert-butoxide; conditionsorganic solvent, room temperature to moderate heat.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced azepine derivatives.

    Substitution: Formation of substituted azepine derivatives with various functional groups.

Scientific Research Applications

2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-
  • 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-
  • 2H-Azepine, 3,4,5,6-tetrahydro-7-ethoxy-

Uniqueness

2H-Azepine, 6,6-dichloro-7-ethoxy-3,4,5,6-tetrahydro- is unique due to the presence of two chlorine atoms and an ethoxy group, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

52774-41-1

Molecular Formula

C8H13Cl2NO

Molecular Weight

210.10 g/mol

IUPAC Name

6,6-dichloro-7-ethoxy-2,3,4,5-tetrahydroazepine

InChI

InChI=1S/C8H13Cl2NO/c1-2-12-7-8(9,10)5-3-4-6-11-7/h2-6H2,1H3

InChI Key

KLTHFCCRPUCBHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCCCC1(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.